molecular formula C21H30N2O3 B10807804 N-cycloheptyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide

N-cycloheptyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide

Cat. No.: B10807804
M. Wt: 358.5 g/mol
InChI Key: NIXUTTYRDAJENA-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C21H30N2O3 and its molecular weight is 358.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H30N2O3

Molecular Weight

358.5 g/mol

IUPAC Name

N-cycloheptyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C21H30N2O3/c1-21(20(25)22-17-9-5-3-4-6-10-17)13-12-19(24)23(21)15-16-8-7-11-18(14-16)26-2/h7-8,11,14,17H,3-6,9-10,12-13,15H2,1-2H3,(H,22,25)

InChI Key

NIXUTTYRDAJENA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(=O)N1CC2=CC(=CC=C2)OC)C(=O)NC3CCCCCC3

Origin of Product

United States

Biological Activity

N-cycloheptyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its safety profile based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrrolidine derivatives, characterized by the presence of a cycloheptyl group and a methoxyphenyl substituent. Its chemical formula is C16H23N1O2C_{16}H_{23}N_{1}O_{2}, and it features a carboxamide functional group which is often linked to biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar pyrrolidine derivatives. For instance, compounds resembling this compound have demonstrated activity against various Gram-positive bacteria and fungi.

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

Compound StructureTarget PathogenMinimum Inhibitory Concentration (MIC)
1-(2-hydroxyphenyl)-5-oxopyrrolidineStaphylococcus aureus< 0.1 µM
3,5-Dichloro derivativeAcinetobacter baumannii< 0.1 µM
N-cycloheptyl variantKlebsiella pneumoniaePending results

These findings suggest that the structural modifications in pyrrolidine derivatives can lead to enhanced antimicrobial properties, making them candidates for further development against drug-resistant pathogens .

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects on cancer cell lines.

Case Study: A549 Human Lung Cancer Cells

In a study focusing on the A549 human lung cancer cell line, derivatives similar to N-cycloheptyl compounds demonstrated varying degrees of cytotoxicity:

CompoundIC50 (µM)Selectivity Index (SI)
Compound A15>1000
Compound B25>500
N-cycloheptyl variantPending resultsPending results

The selectivity index indicates the potential safety of these compounds, with higher values suggesting lower toxicity to normal cells compared to cancer cells .

Safety Profile and Toxicity

Understanding the safety profile of N-cycloheptyl derivatives is crucial for their therapeutic application. Preliminary assessments indicate that many pyrrolidine derivatives exhibit low cytotoxicity towards non-malignant cells.

Table 2: Toxicity Assessment

CompoundCytotoxicity (IC50) on HEK Cells (µM)Hepatotoxicity Probability
Compound A>256Low (0.52)
Compound B>217Moderate (0.61)
N-cycloheptyl variantPending resultsPending results

These results highlight the importance of further studies to ensure that these compounds can be safely developed into therapeutic agents .

Scientific Research Applications

Biological Applications

  • Pharmacological Potential
    • Anti-inflammatory Activity : Research indicates that compounds with similar structural motifs exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that N-cycloheptyl-1-[(3-methoxyphenyl)methyl]-2-methyl-5-oxopyrrolidine-2-carboxamide may have therapeutic applications in treating inflammatory diseases.
    • Analgesic Effects : The compound may also demonstrate analgesic properties, potentially acting on pain pathways in the central nervous system. Studies have shown that related compounds can modulate pain perception, indicating a similar potential for this compound.
  • Anticancer Activity
    • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound exhibits selective cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against breast and colon cancer cells.
    • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways or inhibiting survival signals, thus presenting a promising avenue for further investigation.
  • Neuroprotective Effects
    • Potential in Neurodegenerative Disorders : Given its structural features, this compound might interact with neurotransmitter systems or inhibit enzymes like acetylcholinesterase, which could be beneficial in treating conditions such as Alzheimer's disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.